6-methyl-4-oxo-N-(pyridin-2-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
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Overview
Description
6-methyl-4-oxo-N-(pyridin-2-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra . Therefore, it is plausible that this compound may also target similar biological entities.
Mode of Action
It is known that similar compounds interact with their targets and cause changes that lead to their anti-tubercular activity
Biochemical Pathways
It is known that similar compounds can exhibit higher anti-tb activity against mtb , suggesting that they may affect the biochemical pathways related to the survival and replication of this bacterium.
Pharmacokinetics
Similar compounds have been reported to be non-toxic to human cells , suggesting that they may have favorable pharmacokinetic properties
Result of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have potent anti-tubercular effects.
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs and the physiological state of the target organism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-oxo-N-(pyridin-2-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multi-step reactions. One common synthetic route includes:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a pyrazole derivative with a suitable electrophile can lead to the formation of the pyrazolo[1,5-a]pyrazine ring.
Introduction of the carboxamide group: This step involves the reaction of the pyrazolo[1,5-a]pyrazine intermediate with a carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-oxo-N-(pyridin-2-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
6-methyl-4-oxo-N-(pyridin-2-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as tuberculosis.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A first-line anti-tubercular drug with a similar pyrazine core.
Imidazo[1,2-a]pyrazines: Compounds with a similar heterocyclic structure that are used in medicinal chemistry.
Pyridin-2-yl derivatives: Compounds that share the pyridin-2-yl group and are used in various chemical and biological applications.
Uniqueness
6-methyl-4-oxo-N-(pyridin-2-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
6-methyl-4-oxo-N-pyridin-2-yl-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-8-7-18-10(13(20)15-8)6-9(17-18)12(19)16-11-4-2-3-5-14-11/h2-7H,1H3,(H,15,20)(H,14,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYBVMCFWRISRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NC3=CC=CC=N3)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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